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molecular formula C17H25BrO2 B8609591 4-(10-Bromodecyloxy)benzaldehyde CAS No. 143773-73-3

4-(10-Bromodecyloxy)benzaldehyde

Cat. No. B8609591
M. Wt: 341.3 g/mol
InChI Key: PFKKQMUJZRUCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08092712B2

Procedure details

Synthesized as described above for compound 1. Quantities: K2CO3 (4.75 g, 34 mmol), p-hydroxybenzaldehyde (3.57 g, 29 mmol), 1,10-dibromodecane (8.6 mL, 38 mmol). Yield 10.0 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.22-1.52 (12 H, m, CH2), 1.80 (4 H, m, O—CH2—CH2/Br—CH2—CH2), 3.36 (2 H, t, 3J=6.9 Hz, Br—CH2), 4.00 (2 H, t, 3J=6.5 Hz, O—CH2), 6.95 (2 H, d, 3J=8.7 Hz, Ar—H), 7.79 (2 H, d, 3J =8.8 Hz, Ar—H), 9.84 (1 H, s, COH). 13C NMR: δC (CDCl3; 75 MHz): 25.9, 28.1, 28.7, 29.0, 29.3, 29.4, 29.5, 32.8, 34.0, 68.4, 114.7, 129.7, 131.9, 164.2, 190.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C([O-])([O-])=O.[K+].[K+].OC1C=CC(C=O)=CC=1.[Br:37]CCCCCCCCCCBr>>[Br:37][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:11][C:12]1[CH:21]=[CH:20][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
4.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3.57 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
8.6 mL
Type
reactant
Smiles
BrCCCCCCCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCCCCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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